![molecular formula C27H24O7 B2498817 benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate CAS No. 869342-05-2](/img/structure/B2498817.png)
benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzyl group, a chromen-2-one core, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple stepsThe reaction conditions often involve the use of strong bases like potassium hydroxide and organic solvents such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research has indicated that derivatives of coumarin compounds, including benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate, exhibit significant antitumor properties. The compound has been studied for its cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that structurally related compounds showed promising results in inhibiting tumor growth and enhancing apoptosis in cancer cells .
1.2 Synthesis of Coumarin Derivatives
The compound serves as a precursor for synthesizing other biologically active coumarin derivatives. The synthesis typically involves alkylation reactions with α-bromoacetamides or other electrophiles, facilitating the introduction of diverse functional groups that enhance biological activity . The ability to modify the coumarin core allows for the exploration of structure-activity relationships (SAR) essential for drug development.
Chemical Properties and Analysis
2.1 Structural Characteristics
The structure of this compound features a chromenone moiety that is known for its diverse pharmacological properties. The presence of methoxy groups enhances lipophilicity and can influence the compound's interaction with biological targets.
2.2 Analytical Techniques
Characterization of this compound is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide insights into the molecular structure and purity of synthesized compounds .
Case Studies and Research Findings
3.1 Cytotoxicity Studies
In a recent study published in ACS Omega, researchers evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
3.2 Structure-Activity Relationship (SAR) Analysis
Further investigations have focused on modifying the methoxy groups on the phenyl ring to assess their impact on biological activity. Variations in substitution patterns have led to compounds with enhanced potency against specific cancer types, highlighting the importance of SAR studies in drug design .
Mechanism of Action
The mechanism of action of benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c]pyridine
- N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides
Uniqueness
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to its specific structural features, such as the chromen-2-one core and the presence of both benzyl and dimethoxyphenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
Benzyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a chromene core, which is known for its diverse biological activities. The presence of methoxy groups and a benzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
1. Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit antioxidant properties. A study demonstrated that derivatives of coumarin (which shares structural similarities with chromenes) showed significant radical-scavenging activity. This suggests that this compound may possess similar capabilities to mitigate oxidative stress in biological systems .
2. Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds containing coumarin derivatives have shown promising AChE inhibitory activity. For instance, a related study highlighted that certain coumarin derivatives exhibited IC50 values as low as 2.7 µM against AChE, indicating strong potential for therapeutic use . While specific data on this compound is limited, its structural similarity suggests it may also act as an effective AChE inhibitor.
3. Antimicrobial Activity
The antimicrobial properties of benzyl esters have been documented in various studies. For example, benzyl esters have shown efficacy against a range of bacterial strains. Although direct studies on this compound are sparse, the presence of the benzyl group may confer similar antimicrobial properties due to the established activity of related compounds .
Data Table: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Radical scavenging | |
Acetylcholinesterase Inhibition | AChE inhibition | |
Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Neuroprotective Effects
In a recent study focusing on neuroprotective agents, several coumarin derivatives were evaluated for their ability to enhance cognitive function in animal models. The results indicated that compounds with structural similarities to this compound improved memory retention and reduced neuroinflammation markers .
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of various coumarin derivatives through in vitro assays measuring DPPH radical scavenging activity. The study found that certain derivatives significantly reduced oxidative stress markers in cultured cells, suggesting potential applications in preventing oxidative damage-related diseases .
Properties
IUPAC Name |
benzyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-17-21-14-20(32-16-25(28)33-15-18-7-5-4-6-8-18)10-12-22(21)34-27(29)26(17)19-9-11-23(30-2)24(13-19)31-3/h4-14H,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDWPWZXLLWEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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